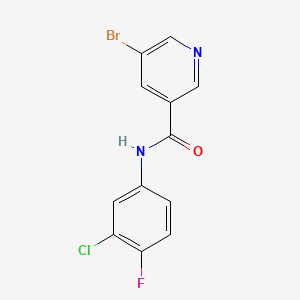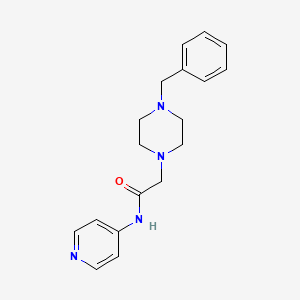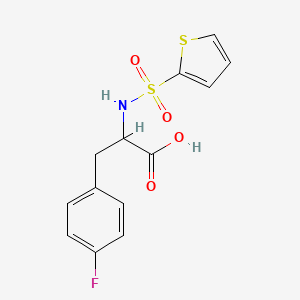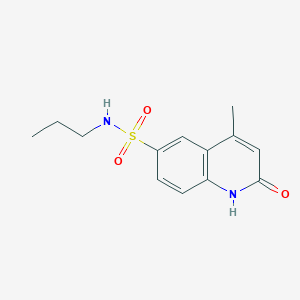
5-bromo-N-(3-chloro-4-fluorophenyl)nicotinamide
Description
Synthesis Analysis
The synthesis of 5-Bromo-nicotinic acid, a precursor to 5-Bromo-N-(3-chloro-4-fluorophenyl)nicotinamide, involves chlorination with SOCl2 to prepare 5-Bromo-nicotinate with a 90% yield. Further reaction with ammonium aqueous at 0-10 ℃ yields 5-Bromo-nicotinamide with a 79% yield. Finally, 5-Bromo-nicotinonitrile is obtained by a reflux reaction at 110 ℃ with POCl3 as the oxidant, achieving a total yield of over 48% (Chen Qi-fan, 2010).
Molecular Structure Analysis
The molecular structure of compounds related to this compound, such as N-(4-bromophenyl)-5,6-dichloronicotinamide, shows almost planar molecules held together by intermolecular hydrogen bonding. Distances observed in the dichloro compound indicate significant interactions that contribute to the stability of these structures (J. Jethmalani et al., 1996).
Chemical Reactions and Properties
Chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine demonstrates the versatility of halopyridines in organic synthesis. For instance, catalytic amination conditions afford exclusive bromide substitution, showcasing the compound's reactivity towards nucleophilic substitution reactions. This chemoselectivity underscores the compound's potential utility in synthesizing a broad range of derivatives (Bryan W. Stroup et al., 2007).
Physical Properties Analysis
While specific studies on the physical properties of this compound are not directly available, related research on nicotinamide derivatives and their complexes offers insights into their supramolecular structure, demonstrating how hydrogen bonding and molecular geometry can influence solubility, crystallinity, and other physical characteristics essential for various applications, including pharmaceuticals (J. Halaška et al., 2016).
Chemical Properties Analysis
The chemical properties of nicotinamide derivatives, including their interaction with metals, reactivity towards different chemical agents, and role in forming supramolecular assemblies, highlight the chemical versatility of these compounds. For example, the formation of co-crystals with 5-fluorouracil indicates potential in drug development due to enhanced solubility and pharmacokinetic profiles, suggesting that similar strategies could be applied to this compound (Zhuyan Zhang et al., 2020).
properties
IUPAC Name |
5-bromo-N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClFN2O/c13-8-3-7(5-16-6-8)12(18)17-9-1-2-11(15)10(14)4-9/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLLGAADXOHBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=CN=C2)Br)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-chloro-2-methylphenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4425959.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4425966.png)
![ethyl {4-[(cyclopropylcarbonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4425971.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4425974.png)

![N-benzyl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4425987.png)



![(1-{[4-(2-methoxyethyl)piperazin-1-yl]carbonyl}propyl)(3-methoxyphenyl)amine](/img/structure/B4426017.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4426034.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-cyclohexyl-N-methylurea](/img/structure/B4426065.png)